molecular formula C12H12N2O2 B1457253 Ethyl 5-aminoquinoline-2-carboxylate CAS No. 1447608-15-2

Ethyl 5-aminoquinoline-2-carboxylate

Cat. No. B1457253
M. Wt: 216.24 g/mol
InChI Key: QQBFJPGBXDDRAO-UHFFFAOYSA-N
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Description

Ethyl 5-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 5-aminoquinoline-2-carboxylate, has been a topic of interest in recent years . Various methods have been developed, including reactions involving α,β-unsaturated aldehydes . These methods have been summarized in a review that covers literature published from 2006 to 2021 .


Molecular Structure Analysis

The InChI code for Ethyl 5-aminoquinoline-2-carboxylate is 1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including alternative reaction media, alternative energy sources like microwaves, and ultrasound . The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities .


Physical And Chemical Properties Analysis

Ethyl 5-aminoquinoline-2-carboxylate has a density of 1.2±0.1 g/cm3 and a boiling point of 401.4±30.0 °C at 760 mmHg . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

1. Novel Synthesis Methods

Bujok et al. (2010) and Wang et al. (2004) have explored novel synthetic approaches for aminoquinoline derivatives including Ethyl 5-aminoquinoline-2-carboxylate. Bujok et al. described a method involving the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, leading to 3-aminoquinoline carboxylic acid derivatives. Wang et al. developed a one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes, presenting an efficient preparation method for these compounds (Bujok et al., 2010) (Wang et al., 2004).

2. Antiviral and Anticancer Potential

Research by Ivashchenko et al. (2014) and Gaber et al. (2021) has highlighted the antiviral and anticancer potential of certain Ethyl 5-aminoquinoline-2-carboxylate derivatives. Ivashchenko et al. synthesized a series of these derivatives and found significant antiviral activity against influenza A virus, while Gaber et al. produced derivatives with notable anticancer effects against the breast cancer MCF-7 cell line (Ivashchenko et al., 2014) (Gaber et al., 2021).

3. Antibacterial Properties

Krishnakumar et al. (2012) and Balaji et al. (2013) investigated the antibacterial properties of quinoline-3-carboxylates. They synthesized compounds with moderate antibacterial activity against various bacterial strains, indicating the potential use of Ethyl 5-aminoquinoline-2-carboxylate derivatives in combating bacterial infections (Krishnakumar et al., 2012) (Balaji et al., 2013).

4. Innovative Structural Derivatives

Researchers like Gao et al. (2011) and Li et al. (2019) have contributed to the synthesis of novel structural derivatives of Ethyl 5-aminoquinoline-2-carboxylate. They have successfully synthesized a series of new compounds with intriguing molecular structures, expanding the chemical diversity and potential applications of these compounds (Gao et al., 2011) (Li et al., 2019).

Safety And Hazards

Ethyl 5-aminoquinoline-2-carboxylate has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

properties

IUPAC Name

ethyl 5-aminoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFJPGBXDDRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC(=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminoquinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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